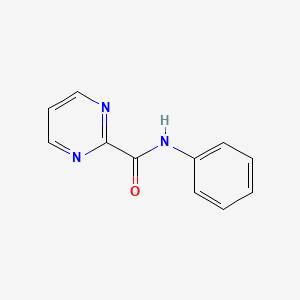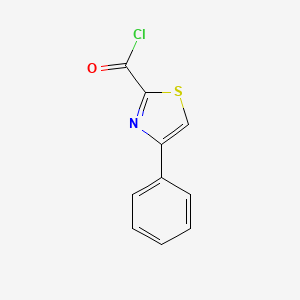
(S)-2-((R)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may include the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino groups and Fmoc (fluorenylmethyloxycarbonyl) for the guanidino groups. The reaction conditions often involve the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include rigorous purification steps such as HPLC (high-performance liquid chromatography) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or guanidino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is crucial for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: A naturally occurring amino acid with a similar guanidino group.
L-Citrulline: Another amino acid involved in the urea cycle, structurally related to L-Arginine.
L-Ornithine: An amino acid that plays a role in the urea cycle and is structurally similar to L-Arginine.
Uniqueness
(S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H26N8O3 |
|---|---|
Molekulargewicht |
330.39 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8+/m1/s1 |
InChI-Schlüssel |
OMLWNBVRVJYMBQ-SFYZADRCSA-N |
Isomerische SMILES |
C(C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)

![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)


![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
